molecular formula C17H22O4 B8688706 ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

Numéro de catalogue: B8688706
Poids moléculaire: 290.4 g/mol
Clé InChI: FWIGFFLQJRSFNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is an organic compound characterized by a spirocyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions with the removal of water using a Dean Stark trap . This process results in the formation of the spirocyclic structure characteristic of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is unique due to its specific ester functional group attached to the spirocyclic structure

Propriétés

Formule moléculaire

C17H22O4

Poids moléculaire

290.4 g/mol

Nom IUPAC

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

InChI

InChI=1S/C17H22O4/c1-2-19-16(18)15-5-3-13(4-6-15)14-7-9-17(10-8-14)20-11-12-21-17/h3-6,14H,2,7-12H2,1H3

Clé InChI

FWIGFFLQJRSFNL-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1=CC=C(C=C1)C2CCC3(CC2)OCCO3

Origine du produit

United States

Synthesis routes and methods

Procedure details

A solution of the title compound from Example 10 Step A (907 mg, 3.15 mmol) in EtOAc was degassed via nitrogen sparge. Platinum(IV) oxide (225 mgs, 0.991 mmol) was then added. The reaction flask was fitted with a 3-way adapter equipped with a hydrogen balloon. After 3 vacuum/hydrogen cycles, the reaction mixture was placed under a hydrogen atmosphere. After 1 h, the reaction mixture was filtered through a pad of Celite, rinsing with EtOAc, and concentrated in vacuo. The unpurified product was used in the subsequent step: LCMS m/z 291.0 [M+H]+.
Name
title compound
Quantity
907 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mg
Type
catalyst
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.